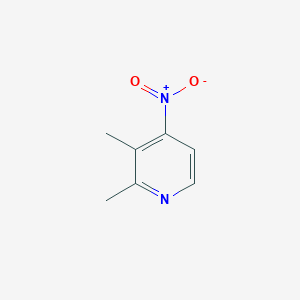

2,3-Dimethyl-4-nitropyridine

Descripción

Propiedades

IUPAC Name |

2,3-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQGOUOZNCRFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458979 | |

| Record name | 2,3-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68707-69-7 | |

| Record name | 2,3-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4-nitropyridine N-oxide is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a pyridine ring substituted with two methyl groups, a nitro group, and an N-oxide functional group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[2] This guide provides a comprehensive overview of its synthesis, properties, applications, and safe handling procedures, tailored for professionals in the field of drug discovery and development. The primary focus of this document will be on the N-oxide derivative, as it is the most prominently documented and utilized form of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound N-oxide is fundamental for its effective use in research and manufacturing. These properties influence its solubility, reactivity, and stability.

| Property | Value | Reference |

| CAS Number | 37699-43-7 | [3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [4][5] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Appearance | White to light yellow or green crystalline powder | [3] |

| Melting Point | 92.0 to 96.0 °C | [3] |

| Boiling Point | 262.1 °C (Predicted) | [6] |

| Purity | >98.0% (GC) | [3] |

| IUPAC Name | 2,3-dimethyl-4-nitropyridin-1-ium-1-olate | [4] |

| Synonyms | 4-Nitro-2,3-lutidine N-oxide, this compound 1-oxide | [3][4] |

Synthesis of this compound N-oxide

The synthesis of this compound N-oxide is a multi-step process that begins with 2,3-dimethylpyridine (2,3-lutidine). The following is a detailed protocol based on established synthetic methods.[7][8]

Experimental Protocol:

Step 1: Oxidation of 2,3-Dimethylpyridine

-

Reactants: 2,3-Dimethylpyridine, hydrogen peroxide, and a suitable catalyst.

-

Procedure: 2,3-Dimethylpyridine is oxidized to 2,3-dimethylpyridine N-oxide. This is a critical step that activates the pyridine ring for the subsequent nitration.

-

Rationale: The N-oxide group increases the electron density of the pyridine ring, facilitating electrophilic substitution.

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide

-

Reactants: 2,3-Dimethylpyridine N-oxide, concentrated sulfuric acid, and a nitrating agent (e.g., potassium nitrate or a mixture of concentrated nitric and sulfuric acids).[7][9]

-

Procedure:

-

Dissolve 2,3-dimethylpyridine N-oxide in concentrated sulfuric acid.

-

Cool the mixture to a temperature between -10 °C and 20 °C.[1][8]

-

Slowly add the nitrating agent to the solution.

-

After the addition is complete, the reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred for several hours.[1][8]

-

The reaction is then quenched by pouring it onto ice and neutralized with a base like sodium carbonate.[9]

-

The product is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by crystallization.[8][9]

-

-

Causality: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine N-oxide ring at the 4-position. The alternative use of potassium nitrate in sulfuric acid offers a safer and more environmentally friendly approach by avoiding the generation of large quantities of nitrogen oxide fumes.[7]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound N-oxide.

Applications in Drug Development

This compound N-oxide is a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.[1] Notably, it is a precursor for the synthesis of lansoprazole and rabeprazole.[1][8] The nitro group at the 4-position is a versatile functional group that can be readily displaced by nucleophiles, allowing for the introduction of various side chains.

For instance, in the synthesis of lansoprazole, the nitro group of this compound N-oxide is substituted by 2,2,2-trifluoroethanol.[10] This reaction is a critical step in building the final drug molecule. The reactivity of the nitro group makes this compound a valuable tool for medicinal chemists in the development of new therapeutic agents.

Role in Pharmaceutical Synthesis:

Caption: Role of this compound N-oxide in API synthesis.

Safety and Handling

Proper handling of this compound N-oxide is crucial to ensure laboratory safety. The compound is classified as an irritant to the skin, eyes, and respiratory system.[11][12] It is also suspected of causing genetic defects.[13]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11] In case of insufficient ventilation, a suitable respirator should be used.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize dust generation.[5] Do not eat, drink, or smoke while handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[5][14] Keep the container tightly closed.[14]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound N-oxide is a compound of significant interest in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an indispensable building block for the creation of important drug molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist working with this compound. This guide has provided a detailed overview to support its effective and safe utilization in the pursuit of new therapeutic innovations.

References

- 1. CN104592107A - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 2. CAS 37699-43-7: this compound N-Oxide [cymitquimica.com]

- 3. This compound N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound N-Oxide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound-N-Oxide Manufacturers, with SDS [mubychem.com]

- 6. This compound | 68707-69-7 | TCA70769 [biosynth.com]

- 7. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104592107B - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. capotchem.com [capotchem.com]

- 12. echemi.com [echemi.com]

- 13. This compound N-Oxide | 37699-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine-N-oxide: Properties, Synthesis, and Applications

Introduction

2,3-Dimethyl-4-nitropyridine-N-oxide is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1][2] It serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors such as Lansoprazole and Rabeprazole.[1][2][3] The molecule's unique structure, featuring a pyridine N-oxide moiety with adjacent methyl groups and a nitro group at the 4-position, imparts specific reactivity that is crucial for its role in complex synthetic pathways.[4] The N-oxide group not only enhances the compound's reactivity and solubility in polar solvents but also plays a pivotal role in directing subsequent chemical transformations.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound-N-oxide, tailored for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound-N-oxide typically appears as a yellow to pale yellow crystalline powder.[4][6] Its physical and chemical characteristics are summarized below. The presence of the highly polar N-oxide and nitro functional groups contributes to its solubility in polar organic solvents like methanol and its relatively high melting point.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [6][7] |

| Molecular Weight | 168.15 g/mol | [6][7] |

| Appearance | Yellow to pale yellow crystalline powder | [6] |

| Melting Point | 90-98 °C | [6][8] |

| Solubility | Soluble in Methanol | [6] |

| CAS Number | 37699-43-7 | [6][7] |

| IUPAC Name | 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium | [7] |

Synthesis of this compound-N-oxide

The synthesis of this compound-N-oxide is a well-established, two-step process commencing from 2,3-dimethylpyridine (2,3-lutidine). The initial step involves the N-oxidation of the pyridine ring, followed by nitration at the 4-position.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis pathway of this compound-N-oxide.

Experimental Protocol: Nitration of 2,3-Dimethylpyridine-N-oxide

This protocol is based on an improved method that utilizes potassium nitrate as the nitrating agent, which offers advantages such as reduced reaction times and a friendlier operating environment compared to using nitric acid directly.[1][3]

Materials:

-

2,3-Dimethylpyridine-N-oxide (12.3 g)

-

Concentrated Sulfuric Acid (98%, 65 g)

-

Potassium Nitrate (10.11 g)

-

Dichloromethane

-

Water

Procedure:

-

Dissolution: In a reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid to form a mixed solution.[3]

-

Preparation of Nitrating Agent: Separately, prepare a sulfuric acid solution of potassium nitrate by dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.[3]

-

Nitration Reaction: Cool the solution of 2,3-dimethylpyridine-N-oxide and sulfuric acid. Under controlled temperature conditions ranging from -10°C to 20°C, slowly add the sulfuric acid solution of potassium nitrate dropwise.[2][3]

-

Heating: After the dropwise addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C. The reaction is typically maintained for 0.5 to 1 hour.[1]

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[1][3]

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water and stir, then filter the solution.[3]

-

Extraction: Extract the filtrate three times with dichloromethane.[1][3]

-

Isolation: Concentrate the combined organic phases to obtain the light yellow solid product, this compound-N-oxide.[3] This method can yield a product with a purity of 99% (by HPLC) and a yield of approximately 91-92%.[1][3]

Chemical Reactivity and Applications

The reactivity of this compound-N-oxide is dominated by the electron-withdrawing nature of the nitro group and the unique properties of the N-oxide functionality. The nitro group at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[9] This reactivity is fundamental to its primary application.

Application in Lansoprazole Synthesis

This compound-N-oxide is a key precursor in the synthesis of Lansoprazole, a proton pump inhibitor used to treat gastric ulcers.[10] The synthesis involves the condensation of this compound-N-oxide with 2,2,2-trifluoroethanol.[10] In this reaction, the trifluoroethoxy group displaces the nitro group to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide, a direct intermediate for Lansoprazole.[10]

Caption: Role as an intermediate in the synthesis of Lansoprazole.

Spectroscopic Data

The structural characterization of this compound-N-oxide is confirmed through various spectroscopic techniques. Available data includes:

-

Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[7]

-

Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the N-O and NO₂ stretches.[7]

-

Raman Spectroscopy (FT-Raman): Offers complementary vibrational information for structural elucidation.[7]

Safety and Handling

This compound-N-oxide is considered a hazardous chemical and requires careful handling in a laboratory or industrial setting.[11] It is stable under recommended storage conditions but is hygroscopic.[11]

| Safety Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. | [7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a particulate respirator if dust or mist is generated. | [6][11][12] |

| Handling | Handle in a well-ventilated area. Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling. | [6][11] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and incompatible materials. Recommended storage is at room temperature, though refrigeration (<15°C) is preferable. | [6][11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [11] |

| Hazardous Decomposition Products | Upon thermal decomposition, it may emit toxic fumes including oxides of nitrogen and carbon. | [6][11] |

Conclusion

This compound-N-oxide is a compound of high importance in medicinal chemistry, primarily serving as a versatile and essential building block for the synthesis of pharmaceuticals. Its well-defined physical properties, established synthetic routes, and predictable reactivity make it a valuable reagent for drug development professionals. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for its effective and safe utilization in research and manufacturing.

References

- 1. CN104592107A - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 2. CN104592107B - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 3. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CAS 37699-43-7: this compound N-Oxide [cymitquimica.com]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-N-Oxide Manufacturers, with SDS [mubychem.com]

- 7. This compound-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 1-oxide | CAS#:37699-43-7 | Chemsrc [chemsrc.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to 2,3-Dimethyl-4-nitropyridine-N-oxide: Structure, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 2,3-Dimethyl-4-nitropyridine-N-oxide, a critical intermediate in the pharmaceutical industry. The document delineates the compound's structural features, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the mechanistic rationale behind the synthetic protocols, contrasting traditional and modern methodologies to offer field-proven insights for process optimization and safety. This guide serves as an authoritative resource, consolidating experimental procedures, safety data, and reactivity principles to support advanced research and development in medicinal chemistry.

Introduction and Significance

This compound-N-oxide, also known as 4-Nitro-2,3-lutidine N-oxide, is a heterocyclic organic compound of significant interest in medicinal and process chemistry.[1] Its molecular architecture, featuring a pyridine N-oxide core with methyl and nitro group substitutions, makes it a versatile precursor for the synthesis of more complex molecules.[1]

The primary importance of this compound lies in its role as a key building block for the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. Specifically, it is a pivotal intermediate in the manufacturing of widely used pharmaceuticals such as Lansoprazole and Rabeprazole.[2][3] The N-oxide functional group not only enhances the reactivity of the pyridine ring but also influences its solubility in polar solvents, while the nitro group at the 4-position serves as an excellent leaving group for subsequent nucleophilic substitution reactions.[1][4] Understanding the synthesis and reactivity of this molecule is therefore crucial for the efficient production of these essential medicines.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound-N-oxide are fundamental to its handling, reactivity, and analytical identification.

IUPAC Name: 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium[5] CAS Number: 37699-43-7[6] Molecular Formula: C₇H₈N₂O₃[5][6] Molecular Weight: 168.15 g/mol [5][6]

Structural Identifiers:

-

SMILES: CC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-][5]

-

InChI: InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3[1][5]

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Appearance | Yellow to pale yellow crystalline powder | [6] |

| Melting Point | 90-98 °C | [6][7][8][9] |

| Solubility | Soluble in Methanol | [6] |

| Stability | Stable under recommended storage conditions; Hygroscopic | [6][10] |

| Storage | Recommended in a cool, dark place (<15°C) | [6] |

| Incompatibilities | Strong oxidizing agents, acids, and bases | [6] |

| Hazardous Decomposition | Emits oxides of Nitrogen (NOx) and Carbon (CO, CO₂) upon thermal decomposition | [6][10] |

Synthesis of this compound-N-oxide

The synthesis is a two-step process commencing from 2,3-lutidine (2,3-dimethylpyridine). The first step involves the oxidation of the pyridine nitrogen to form an N-oxide, which is a critical activation step. The second step is the regioselective nitration of the activated ring.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

The journey begins with the N-oxidation of the starting material, 2,3-lutidine. This transformation is fundamental as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution, a reaction that is otherwise difficult for the electron-deficient pyridine system.[11]

-

Causality of Experimental Choice: The use of an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid is a standard and effective method.[12] The acetic acid serves as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more potent electrophilic oxidizing species. This activation step is crucial for the efficient transfer of an oxygen atom to the nucleophilic nitrogen of the pyridine ring.

Caption: Workflow for the synthesis of the 2,3-Lutidine-N-oxide intermediate.

Step 2: Nitration of 2,3-Lutidine-N-oxide

With the N-oxide intermediate in hand, the next critical step is the introduction of a nitro group at the 4-position of the pyridine ring. The electron-donating N-oxide group directs electrophiles primarily to the C4 (para) position. The reaction is typically carried out in a strongly acidic medium.

-

Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid protonates the nitrate source (either nitric acid or a nitrate salt), facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich π-system of the N-oxide ring, leading to the desired product. Concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the product.[2]

A significant evolution in this process has been the move away from traditional nitrating mixtures (concentrated nitric and sulfuric acids) towards a safer and more environmentally benign alternative.

-

Authoritative Grounding: A modern and preferred method utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid.[2][3][13] This approach avoids the handling of large volumes of corrosive nitric acid and significantly reduces the emission of toxic brown nitrogen oxide fumes, leading to a friendlier operating environment and improved reaction yields.[3]

Caption: Synthesis workflow for the nitration of 2,3-Lutidine-N-oxide.

Experimental Protocol: Potassium Nitrate Method

This protocol is a self-validating system derived from established patent literature, ensuring robustness and reproducibility.[2][13]

-

Dissolution: In a suitable reaction vessel, dissolve 12.3 g of 2,3-lutidine-N-oxide in 65 g of concentrated (98%) sulfuric acid. The mixture should be stirred until a homogeneous solution is formed. Cool the solution to a temperature between -10°C and 5°C using an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate vessel, carefully prepare the nitrating solution by dissolving 10.11 g of potassium nitrate in 60 g of concentrated (98%) sulfuric acid. This step should be done with caution due to the exothermic nature of the dissolution.

-

Nitration Reaction: Add the potassium nitrate/sulfuric acid solution dropwise to the cooled 2,3-lutidine-N-oxide solution. It is critical to maintain the internal temperature of the reaction mixture between -10°C and 20°C during the addition to control the exothermic reaction.[2][3]

-

Heating and Maturation: After the addition is complete, slowly warm the reaction mixture to a temperature between 85°C and 90°C.[2] Maintain this temperature for 1-2 hours to drive the reaction to completion.[2] The reaction progress should be monitored by a suitable analytical method, such as HPLC, until the starting material is consumed.[2]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice or into cold water with vigorous stirring to precipitate the product and quench the reaction.

-

Purification: The aqueous mixture is then extracted three times with a suitable organic solvent, such as dichloromethane.[2] The combined organic phases are concentrated under reduced pressure to yield the crude product. The resulting light-yellow solid, this compound-N-oxide, can be further purified by recrystallization from a solvent system like ethanol/n-pentane if necessary.[2][14] A typical yield for this process is around 91% with >99% purity by HPLC.[2]

Reactivity and Applications

The chemical utility of this compound-N-oxide stems from the reactivity conferred by its functional groups. The nitro group at the C4 position is highly susceptible to nucleophilic substitution.[4][15] This reactivity is the cornerstone of its application in pharmaceutical synthesis, allowing for the introduction of various functional groups required to build the final active pharmaceutical ingredient.

The N-oxide can also be readily reduced to the corresponding pyridine derivative, providing another pathway for synthetic diversification.[4] This dual reactivity makes it an exceptionally valuable and versatile intermediate in organic synthesis.

Safety and Handling

As a nitro-containing aromatic compound, this compound-N-oxide requires careful handling.

-

GHS Hazard Statements: The compound is classified as hazardous. Key warnings include:

-

Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6][10]

-

Fire Safety: While not highly flammable, it can combust at high temperatures. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing. Thermal decomposition can release toxic nitrogen oxides and carbon oxides.[6][10]

References

- 1. CAS 37699-43-7: this compound N-Oxide [cymitquimica.com]

- 2. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104592107A - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. This compound-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-N-Oxide Manufacturers, with SDS [mubychem.com]

- 7. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]

- 8. This compound 1-oxide | CAS#:37699-43-7 | Chemsrc [chemsrc.com]

- 9. 2,3-二甲基-4-硝基吡啶-N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104592107B - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Nitropyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, prominently featured in a significant percentage of FDA-approved pharmaceuticals and a vast array of biologically active natural products.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, enhancing its reactivity and potential for diverse molecular interactions.[2] This modification paves the way for the synthesis of a wide range of nitropyridine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, quantitative measures of potency, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the nitropyridine framework.

I. Anticancer Activity: Disrupting Cellular Proliferation through Multiple Mechanisms

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2] Their anticancer activity is not limited to a single mode of action; instead, they have been shown to interfere with critical cellular processes through distinct and potent mechanisms.

A. Mechanism 1: Microtubule Destabilization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[5][6] Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents.[6] These compounds bind to the colchicine-site on β-tubulin, inhibiting its polymerization into microtubules.[6][7] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[7]

Caption: Mechanism of microtubule destabilization by 3-nitropyridine derivatives.

B. Mechanism 2: Inhibition of Thioredoxin Reductase

The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is a critical regulator of cellular redox balance and is often overexpressed in cancer cells.[1][8] Inhibition of TrxR disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress, which can trigger apoptosis.[1][2] Nitropyridine derivatives have been shown to inhibit cytosolic thioredoxin reductase 1 (TrxR1), providing another avenue for their anticancer effects.[3] The electrophilic nature of the nitroaromatic ring is thought to play a role in the inactivation of the enzyme.[2]

Caption: Inhibition of Thioredoxin Reductase by nitropyridine derivatives.

C. Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine and nitropyridine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 4AZA2891 | 3-Nitropyridine | NCI-60 Panel (Mean) | GI₅₀: -7.45 (log₁₀ M) | [9] |

| 4AZA2996 | 3-Nitropyridine | NCI-60 Panel (Mean) | GI₅₀: -7.66 (log₁₀ M) | [9] |

| Compound 1b | Dihydropyridine-carbonitrile | HeLa, MCF-7 | IC₅₀: 34.3 µM, 50.18 µM | [10] |

| Derivative 9 | Pyridine Derivative | Various | IC₅₀: 16 - 422 nM | [8][11] |

| Derivative 20 | Pyridine Derivative | MCF-7 | IC₅₀: 0.91 µM | [8] |

| TP6 | Triazole Pyridine | B16F10 | IC₅₀: 41.12 - 61.11 µM |

D. Experimental Protocols

This protocol outlines a method to assess the effect of nitropyridine derivatives on the polymerization of tubulin in vitro.

Materials:

-

Lyophilized >99% pure tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP) solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye for tubulin polymerization

-

Test nitropyridine derivatives and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

96-well, black, clear-bottom microplates

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

-

Prepare a 1 mM GTP working solution in General Tubulin Buffer.

-

Prepare serial dilutions of the test nitropyridine derivatives and control compounds in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells (e.g., <1% DMSO).

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the tubulin reaction mix containing tubulin (2 mg/mL), 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

-

-

Initiation and Measurement:

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

-

This protocol describes a method to measure the inhibitory effect of nitropyridine derivatives on TrxR activity.

Materials:

-

Thioredoxin Reductase Assay Kit (containing assay buffer, DTNB [5,5'-dithiobis(2-nitrobenzoic acid)], NADPH, and a TrxR inhibitor)

-

Cell or tissue lysates containing TrxR

-

Test nitropyridine derivatives

-

96-well, clear microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates according to the kit manufacturer's instructions, typically involving homogenization in a cold extraction buffer followed by centrifugation.

-

Determine the protein concentration of the lysates.

-

-

Assay Setup:

-

Equilibrate all reagents to room temperature.

-

Prepare serial dilutions of the test nitropyridine derivatives in the assay buffer.

-

In the wells of the microplate, add the cell/tissue lysate, the test compound or vehicle, and the assay buffer to the final volume. Include a positive control (no inhibitor) and a background control (with a known TrxR inhibitor).

-

-

Reaction and Measurement:

-

Prepare the reaction mix containing NADPH and DTNB according to the kit's protocol.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode for 10-45 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the background control from the rates of all other wells.

-

Calculate the percentage of TrxR inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.[12][13][14]

-

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][15]

A. Mechanism of Action

The precise mechanisms of antibacterial action for many nitropyridine derivatives are still under investigation, though their activity is often attributed to their ability to interfere with essential cellular processes.[10] In the case of antifungal activity, a prominent mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Nitropyridine derivatives are thought to inhibit the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, through electrostatic interactions between the nitro group and the heme iron in the enzyme's active site.[16]

Caption: Antifungal mechanism of nitropyridine derivatives via inhibition of ergosterol biosynthesis.

B. Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitropyridine derivatives against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| N-hydroxy-pyridoxazinone | Enterococcus faecalis | 7.8 | [7] |

| N-hydroxy-pyridoxazinone | Staphylococcus aureus | 31.2 | [7] |

| N-hydroxy-pyridoxazinone | Candida albicans | 62.5 | [7] |

| Phenolic hydrazone | Bacillus subtilis | 62.5 | [7] |

| 5-Nitropyridine derivative | Mycobacterium bovis | 12.5–50 | [7] |

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin | [7] |

| Nicotinic acid benzylidene hydrazide | S. aureus, B. subtilis, E. coli, C. albicans | Comparable to Norfloxacin & Fluconazole | [15] |

| Nitro-substituted pyridyl ligands | Klebsiella pneumoniae (MDR) | 0.22 - 0.24 mM | [10] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of nitropyridine derivatives.

Materials:

-

Test nitropyridine derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum preparation materials (e.g., saline, McFarland standards)

-

Incubator

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the nitropyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate.

-

-

Inoculum Preparation:

-

Culture the microbial strain on an appropriate agar plate.

-

Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the serially diluted compound) with the prepared inoculum.

-

Include a positive control well (inoculum without compound) and a negative control well (broth medium only).

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Nitropyridine derivatives have shown promise in this area, with evidence suggesting their ability to modulate key inflammatory pathways.[17]

A. Mechanism of Action

The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, some nitro-derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and iNOS.

Caption: Anti-inflammatory mechanism of nitropyridine derivatives via inhibition of NF-κB and COX-2 pathways.

B. Quantitative Anti-inflammatory Activity Data

The following table provides IC₅₀ values for the anti-inflammatory activity of selected pyridine derivatives.

| Compound Class | Assay | Activity (IC₅₀) | Reference |

| Pyridine Derivative 7a | NO inhibition in RAW 264.7 cells | 76.6 µM | |

| Pyridine Derivative 7f | NO inhibition in RAW 264.7 cells | 96.8 µM | |

| Isonicotinate 5 | ROS inhibition in human blood cells | 1.42 µg/mL | [17] |

| Thieno[2,3-b]pyridine 7n | COX-2 Inhibition | 321.5 nM | |

| Thieno[2,3-b]pyridine 7f | 5-LOX Inhibition | 77.37 nM |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Test nitropyridine derivative

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to laboratory conditions for at least one week.

-

On the day of the experiment, randomly divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).

-

-

Compound Administration:

-

Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

-

Administer the vehicle, positive control, or test compound via oral gavage.

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[3]

-

IV. Conclusion and Future Directions

Nitropyridine derivatives represent a versatile and promising scaffold in medicinal chemistry, demonstrating a broad range of significant biological activities. Their ability to act as anticancer agents through microtubule destabilization and thioredoxin reductase inhibition, their potent antimicrobial effects against various pathogens, and their capacity to modulate key inflammatory pathways highlight their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of novel nitropyridine compounds.

Future research in this area should focus on several key aspects. Firstly, a deeper elucidation of the molecular mechanisms underlying the antibacterial and anti-inflammatory activities of nitropyridines is crucial for rational drug design. Secondly, structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds for their respective targets while minimizing off-target effects and toxicity. Finally, advanced in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates, paving the way for their potential clinical development. The continued exploration of the nitropyridine scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

V. References

-

BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. BenchChem. --INVALID-LINK--

-

De Vleeschouwer, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(7), e0307153. --INVALID-LINK--

-

Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5489. --INVALID-LINK--

-

De Vleeschouwer, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. --INVALID-LINK--

-

De Vleeschouwer, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(7), e0307153. --INVALID-LINK--

-

Abcam. (2019). Thioredoxin Reductase 1 (TXNRD1) Activity Assay Kit (ab190804). Abcam. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Thioredoxin Reductase Kit. Sigma-Aldrich. --INVALID-LINK--

-

Cayman Chemical. (2025). Thioredoxin Reductase Colorimetric Assay Kit. Cayman Chemical. --INVALID-LINK--

-

Jayasekara, W. G. A. W., et al. (2022). Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria. Results in Chemistry, 4, 100346. --INVALID-LINK--

-

Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic Chemistry, 57, 107-113. --INVALID-LINK--

-

BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem. --INVALID-LINK--

-

Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info. --INVALID-LINK--

-

Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7592. --INVALID-LINK--

-

Lee, J. Y., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Pharmacopuncture, 15(3), 12-18. --INVALID-LINK--

-

Anusevicius, Z., et al. (2003). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Journal of Biological Chemistry, 278(26), 23548-23555. --INVALID-LINK--

-

Popiolek, L., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(23), 8565. --INVALID-LINK--

-

Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. --INVALID-LINK--

-

Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7592. --INVALID-LINK--

-

Sharma, A., et al. (2023). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT, 9(5), 1-13. --INVALID-LINK--

-

Shaik, A. B., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-75. --INVALID-LINK--

-

Ramirez-Prada, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1215-1230. --INVALID-LINK--

-

Ivanova, E. V., et al. (2021). METHODS OF NITROPYRIDINE SYNTHESIS. Butlerov Communications, 68(12), 101-125. --INVALID-LINK--

-

Gilani, S. J., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(10), 1645. --INVALID-LINK--

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6689. --INVALID-LINK--

-

Bakke, J. M., et al. (1999). The Synthesis of beta-Nitropyridine Compounds. Acta Chemica Scandinavica, 53, 141-147. --INVALID-LINK--

-

Fiorucci, S., et al. (2003). Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect. Antioxidants & Redox Signaling, 5(2), 229-235. --INVALID-LINK--

-

ResearchGate. (n.d.). Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method). ResearchGate. --INVALID-LINK--

-

ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. ResearchGate. --INVALID-LINK--

-

Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. --INVALID-LINK--

-

El-Sayed, M. A. A., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 9(5), e97605. --INVALID-LINK--

-

ResearchGate. (n.d.). In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives. ResearchGate. --INVALID-LINK--

-

Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. --INVALID-LINK--

References

- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

key intermediates in the synthesis of 2,3-Dimethyl-4-nitropyridine.

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitropyridine and its Key Intermediates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to this compound, a crucial intermediate in the pharmaceutical industry. The synthesis of proton pump inhibitors like lansoprazole and rabeprazole relies on this key building block.[1][2][3][4] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and a robust framework for practical application.

The primary and most effective route to the target compound begins with 2,3-lutidine (2,3-dimethylpyridine) and proceeds through a critical intermediate: 2,3-Dimethylpyridine-N-oxide .[1][2] Direct electrophilic nitration of the pyridine ring is challenging due to its electron-deficient nature.[3] The strategic conversion to an N-oxide is paramount, as this functional group activates the ring—specifically at the 4-position—towards electrophilic substitution.[3][5][6]

Strategic Synthesis Pathway: From 2,3-Lutidine to the N-Oxide Intermediate

The overall synthetic strategy is a two-step process: N-oxidation followed by nitration. This approach leverages the unique electronic properties of the pyridine N-oxide to achieve high regioselectivity and yield.

References

- 1. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104592107B - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104592107A - Synthesis method of this compound-N-oxide - Google Patents [patents.google.com]

- 5. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 6. bhu.ac.in [bhu.ac.in]

understanding the reactivity of the nitro group in pyridines

An In-depth Technical Guide to the Reactivity of the Nitro Group in Pyridines

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity endowed upon the pyridine scaffold by the presence of a nitro group. Nitropyridines are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The potent electron-withdrawing nature of the nitro moiety fundamentally alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic substitution while profoundly activating it for nucleophilic attack.[5][6][7] This guide will dissect the core principles governing this reactivity, detailing key transformations such as nucleophilic aromatic substitution (SNAr), reduction to amines, and the unique chemistry of nitropyridine N-oxides. Through detailed mechanistic explanations, field-proven experimental protocols, and illustrative diagrams, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to strategically leverage nitropyridine chemistry in their synthetic endeavors.

The Electronic Influence of the Nitro Group: A Paradigm Shift in Pyridine Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. The introduction of a nitro group—one of the most powerful electron-withdrawing groups in organic chemistry—exacerbates this electron deficiency through both inductive and resonance effects.[5] This electronic perturbation is the cornerstone of nitropyridine reactivity.

-

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the pyridine ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group delocalizes electron density from the ring, particularly from the positions ortho and para to its point of attachment. This effect creates regions of significant partial positive charge (δ+) on the ring, priming these sites for nucleophilic attack.

Consequently, electrophilic aromatic substitution, which requires an electron-rich ring, is exceedingly difficult on nitropyridines.[8] Conversely, the ring becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a transformation that is typically challenging for unactivated aromatic systems.[9]

Caption: Electronic activation of the pyridine ring by a nitro group.

Key Transformations & Methodologies

The unique electronic properties of nitropyridines unlock a versatile toolbox of chemical transformations. This section details the most synthetically valuable reactions, providing both mechanistic rationale and practical protocols.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is the critical factor determining reactivity. The nitro group, when positioned ortho or para to the leaving group, provides profound stabilization by delocalizing the negative charge. The pyridine nitrogen provides an additional layer of stabilization, making halonitropyridines exceptionally reactive substrates.[10][11]

Caption: Workflow of the S_N_Ar addition-elimination mechanism.

Displacement of Halide Leaving Groups

Halogens at the 2- and 4-positions of nitropyridines are readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates).[1][12] This reaction is a cornerstone of medicinal chemistry for building molecular complexity.[7]

Table 1: Relative Reactivity in SNAr Reactions

| Substrate | Position of -NO₂ | Position of Halogen (X) | Relative Reactivity | Rationale |

| 2-X-5-Nitropyridine | 5 (para to X) | 2 | High | Excellent resonance stabilization from both the nitro group and the ring nitrogen.[10] |

| 4-X-3-Nitropyridine | 3 (ortho to X) | 4 | High | Excellent resonance stabilization from both the nitro group and the ring nitrogen.[10] |

| 2-X-3-Nitropyridine | 3 (ortho to X) | 2 | Moderate | Good stabilization from the nitro group and ring nitrogen. |

| 3-X-5-Nitropyridine | 5 (meta to X) | 3 | Low | Poor resonance stabilization of the negative charge in the Meisenheimer intermediate. |

Experimental Protocol: Synthesis of N-Phenyl-5-nitro-2-pyridinamine

This protocol demonstrates a typical SNAr reaction, displacing a chlorine atom with an amine nucleophile.

-

Reaction: 2-Chloro-5-nitropyridine + Aniline → N-Phenyl-5-nitro-2-pyridinamine

-

Reagents & Equipment:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

-

-

Procedure:

-

To a round-bottom flask, add 2-chloro-5-nitropyridine, aniline, and potassium carbonate.

-

Add DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

-

Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into a beaker of ice water. A yellow precipitate should form.

-

Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.

-

Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

-

-

Causality & Validation: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving it to completion. The reaction is heated to overcome the activation energy associated with disrupting the ring's aromaticity to form the Meisenheimer complex.[13] The formation of a precipitate upon quenching in water is a positive indicator of product formation, as the organic product is typically insoluble in water while the DMF and inorganic salts are soluble.

Denitrative Cross-Coupling: The Nitro Group as a Leaving Group

More recently, the nitro group itself has been utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions.[14] This powerful strategy allows for the direct formation of C-C, C-N, and C-O bonds at the site of nitration, treating the nitroarene as an alternative to an organohalide.[15] Reactions like the denitrative Suzuki-Miyaura coupling have emerged as a powerful synthetic tool.[14] The mechanism often involves oxidative addition of the C-NO₂ bond to a low-valent metal center (e.g., Palladium(0)).[15]

Reduction of the Nitro Group to an Amine

The reduction of a nitropyridine to its corresponding aminopyridine is one of its most fundamental and useful transformations.[6] These amines are versatile building blocks for a vast range of subsequent reactions, including amide couplings, diazotizations, and further heterocycle synthesis.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and high-yielding method. Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are used under a hydrogen atmosphere. It is often the method of choice for its clean workup.

-

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid are effective and economical for reducing the nitro group. These methods are robust and tolerant of many functional groups, but the workup can be more involved due to the need to remove metal salts.

Experimental Protocol: Reduction of 3-Nitropyridine to 3-Aminopyridine using Catalytic Hydrogenation

-

Reaction: 3-Nitropyridine + H₂ (gas) --[Pd/C]--> 3-Aminopyridine

-

Reagents & Equipment:

-

3-Nitropyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Parr hydrogenation apparatus or a flask equipped with a balloon of hydrogen gas.

-

-

Procedure:

-

Dissolve 3-nitropyridine in methanol in a suitable hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen (typically 50 psi for a Parr apparatus, or use a balloon for atmospheric pressure) and stir the reaction vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-aminopyridine, which can be purified by chromatography or recrystallization.

-

-

Causality & Validation: The palladium catalyst provides a surface for the heterolytic cleavage of the H-H bond and the coordination of the nitro group, facilitating the stepwise reduction. The reaction is self-validating through the observable consumption of hydrogen gas. Filtering through Celite is crucial to remove the heterogeneous catalyst completely, preventing it from interfering with subsequent reactions.

The Unique Reactivity of Nitropyridine N-Oxides

The N-oxide functionality offers a strategic advantage in pyridine chemistry. Nitration of pyridine itself is low-yielding, but pyridine-N-oxide is readily nitrated to afford 4-nitropyridine-N-oxide in good yield.[8][16]

The N-oxide group acts as an internal activating group, while the nitro group at the 4-position is an exceptionally good leaving group in SNAr reactions, even more so than halides.[17][18][19] This allows for the introduction of a wide array of nucleophiles at the 4-position. Subsequently, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or H₂/Pd-C, providing a powerful and regioselective route to 4-substituted pyridines that are otherwise difficult to access.

Caption: A powerful workflow for synthesizing 4-substituted pyridines.

Conclusion

The nitro group is not merely a substituent on a pyridine ring; it is a powerful control element that dictates the molecule's reactivity. By understanding its profound electron-withdrawing effects, chemists can unlock a diverse set of synthetic transformations. From serving as a potent activating group for nucleophilic aromatic substitution to being a precursor for the invaluable amino group, and even acting as a leaving group itself, the nitro group offers a wealth of strategic possibilities. The methodologies discussed herein, particularly SNAr, reduction, and N-oxide chemistry, form the bedrock of modern heterocyclic synthesis and are indispensable tools for professionals in drug discovery and development.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. nbinno.com [nbinno.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 19. sciencemadness.org [sciencemadness.org]

Introduction: The Strategic Importance of 4-Nitropyridine-N-Oxides

An In-Depth Technical Guide to the Synthesis of 4-Nitropyridine-N-Oxides for Researchers and Drug Development Professionals

4-Nitropyridine-N-oxide is a pivotal intermediate in organic and medicinal chemistry. Its unique electronic structure, characterized by a highly polar N-oxide bond and an electron-withdrawing nitro group, makes it a versatile building block for a wide array of functionalized pyridine derivatives.[1][2][3] The N-oxide functional group enhances the water solubility and modulates the membrane permeability of molecules, properties of significant interest in drug design.[4][5] Furthermore, the presence of the N-oxide activates the pyridine ring, facilitating nucleophilic substitution reactions at the 4-position that are otherwise difficult to achieve.[2][6][7] This reactivity profile has established 4-nitropyridine-N-oxide as a key precursor in the synthesis of pharmaceuticals, including antibacterial agents where it has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[4][5][8] This guide provides a detailed exploration of the core synthetic methodologies for preparing this important compound, focusing on the underlying chemical principles and providing actionable, field-proven protocols.

Primary Synthetic Strategies: A Comparative Analysis

Historically, the synthesis of 4-nitropyridine-N-oxide is dominated by two primary strategies:

-

Electrophilic Nitration of Pyridine-N-oxide: This is the most prevalent and direct method, leveraging the activating and directing effects of the N-oxide group.

-

N-Oxidation of 4-Nitropyridine: An alternative route that begins with the nitrated pyridine ring and subsequently introduces the N-oxide functionality.

The choice between these routes is often dictated by the availability and cost of the starting materials and the desired scale of the reaction.

Methodology 1: Electrophilic Nitration of Pyridine-N-oxide

This approach is the cornerstone of 4-nitropyridine-N-oxide synthesis. The N-oxide group functions as an activating group, donating electron density into the pyridine ring, particularly at the 2- and 4-positions. This makes the ring significantly more susceptible to electrophilic attack than pyridine itself.[6] Steric hindrance at the 2- and 6-positions generally favors substitution at the 4-position, leading to 4-nitropyridine-N-oxide as the major product.[3]

Causality of Experimental Design

The reaction is typically performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Role of Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is highly exothermic. Careful temperature management is critical to prevent runaway reactions and the formation of undesired by-products.[9] The initial addition of the nitrating acid is often done at a lower temperature, followed by heating to drive the reaction to completion.[6][10]

Visualizing the Nitration Workflow

Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide via electrophilic nitration.

Detailed Experimental Protocol: Electrophilic Nitration

This protocol is a synthesized representation of established laboratory procedures.[6][10]

1. Preparation of the Nitrating Acid:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL of fuming nitric acid.

-

Cool the flask in an ice bath.

-

Slowly and in portions, add 30 mL of concentrated sulfuric acid while stirring continuously. Maintain the temperature below 20 °C.

-

Once the addition is complete, allow the nitrating acid to warm to 20 °C.

2. Reaction Setup:

-

Assemble a 100 mL three-neck flask with a magnetic stir bar, internal thermometer, reflux condenser, and an addition funnel.

-

Equip the reflux condenser with an adapter to safely vent the nitrous fumes produced during the reaction into a sodium hydroxide trap.

-

Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat it to 60 °C using an oil bath.

3. Nitration Procedure:

-

Transfer the prepared nitrating acid into the addition funnel.

-

Add the nitrating acid dropwise to the stirred pyridine-N-oxide over approximately 30 minutes. The internal temperature will initially drop to around 40 °C.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

4. Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a 1 L beaker containing approximately 150 g of crushed ice.

-

Slowly and with vigorous stirring, neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches 7-8. Caution: This will cause strong foaming.

-

A yellow crystalline solid, a mixture of the product and sodium sulfate, will precipitate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold water.

-

To the collected solid, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving the insoluble inorganic salts behind.

-

Filter to separate the insoluble salts.

-

Evaporate the solvent from the acetone filtrate using a rotary evaporator to yield the yellow product.

-

Dry the product in a desiccator. The typical reported yield is around 42-90%.[6][10] The product can be further purified by recrystallization from acetone if necessary.[6][10]

Quantitative Data Summary

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine-N-oxide | >90 | [6] |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine-N-oxide | 42 | [10] |

| 3-Methylpyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine-N-oxide | 70-73 | [6] |

Methodology 2: N-Oxidation of 4-Nitropyridine

This alternative route involves the direct oxidation of the nitrogen atom in 4-nitropyridine. This method is advantageous when 4-nitropyridine is a more readily available or cost-effective starting material. Organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective oxidizing agents for this transformation.[6]

Causality of Experimental Design

-

Choice of Oxidant: m-CPBA is a widely used and commercially available oxidant. It is relatively stable and selectively delivers an oxygen atom to the electron-deficient pyridine nitrogen without reacting with the nitro group.

-

Solvent and Temperature: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of the reactants.[6] The initial reaction is conducted at a low temperature (0-5 °C) to control the exothermic nature of the oxidation, followed by a longer period at room temperature to ensure the reaction proceeds to completion.[11]

Visualizing the N-Oxidation Workflow

Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide via N-oxidation.

Detailed Experimental Protocol: N-Oxidation

This protocol is based on the procedure outlined by BenchChem.[6]

1. Reaction Setup:

-

In a suitable reaction vessel, dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath and begin stirring.

2. Oxidation Procedure:

-

While maintaining the temperature at 0 °C, add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) to the solution in portions.

-

After the addition is complete, allow the reaction mixture to warm to 20-25 °C.

-

Continue stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Upon completion, cool the reaction mixture back down to 0-5 °C.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the m-chlorobenzoic acid by-product.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with additional dichloromethane.

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-nitropyridine-N-oxide.

-

Further purification can be achieved via recrystallization or column chromatography if necessary.

Safety and Handling

-

Toxicity: 4-Nitropyridine-N-oxide is highly toxic if ingested and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Reaction Hazards: The nitration reaction is highly exothermic and produces toxic nitrous fumes. It must be performed in a well-ventilated fume hood. The nitration product is a high-energy compound and should be handled with care, avoiding excessive heat or shock.[9]

Conclusion